2-[4-(3,4-dichlorophenyl)piperazin-1-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(3,4-DICHLOROPHENYL)-1-PIPERAZINYL]-N-[2-(4-FLUOROPHENYL)ETHYL]ACETAMIDE is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring substituted with dichlorophenyl and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3,4-DICHLOROPHENYL)-1-PIPERAZINYL]-N-[2-(4-FLUOROPHENYL)ETHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3,4-Dichlorophenylpiperazine: This intermediate is synthesized by reacting 3,4-dichloroaniline with piperazine under controlled conditions.
Formation of 4-Fluorophenylethylamine: This intermediate is prepared by the reduction of 4-fluoronitrobenzene to 4-fluoroaniline, followed by alkylation with ethyl bromide.
Coupling Reaction: The final step involves the coupling of 3,4-dichlorophenylpiperazine with 4-fluorophenylethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3,4-DICHLOROPHENYL)-1-PIPERAZINYL]-N-[2-(4-FLUOROPHENYL)ETHYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[4-(3,4-DICHLOROPHENYL)-1-PIPERAZINYL]-N-[2-(4-FLUOROPHENYL)ETHYL]ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(3,4-DICHLOROPHENYL)-1-PIPERAZINYL]-N-[2-(4-FLUOROPHENYL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2,3-DICHLOROPHENYL)-1-PIPERAZINYL]-N-[2-(4-FLUOROPHENYL)ETHYL]ACETAMIDE
- 2-[4-(3,4-DICHLOROPHENYL)-1-PIPERAZINYL]-N-[2-(4-CHLOROPHENYL)ETHYL]ACETAMIDE
Uniqueness
The uniqueness of 2-[4-(3,4-DICHLOROPHENYL)-1-PIPERAZINYL]-N-[2-(4-FLUOROPHENYL)ETHYL]ACETAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C20H22Cl2FN3O |
---|---|
Molecular Weight |
410.3 g/mol |
IUPAC Name |
2-[4-(3,4-dichlorophenyl)piperazin-1-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide |
InChI |
InChI=1S/C20H22Cl2FN3O/c21-18-6-5-17(13-19(18)22)26-11-9-25(10-12-26)14-20(27)24-8-7-15-1-3-16(23)4-2-15/h1-6,13H,7-12,14H2,(H,24,27) |
InChI Key |
OVTZTAHQZORNIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(=O)NCCC2=CC=C(C=C2)F)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.